Product packaging for bPiDDB(Cat. No.:)

bPiDDB

Cat. No.: B1663700
M. Wt: 514.4 g/mol
InChI Key: NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) is a novel, bis-azaaromatic quaternary ammonium compound recognized in scientific research as a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . Its primary research value lies in the investigation of nicotine addiction and the development of smoking cessation therapies. This compound exhibits high potency in inhibiting nicotine-evoked dopamine release, a key neurological mechanism underlying nicotine reward and addiction . Studies have determined that this compound acts with an IC50 of approximately 2 nM at α6β2-containing nAChRs mediating nicotine-evoked dopamine release from striatal nerve terminals . Furthermore, it demonstrates an IC50 of 430 nM for the inhibition of nicotine-evoked norepinephrine release in the hippocampus, indicating subtype selectivity . Beyond its in vitro characterization, this compound has shown significant efficacy in preclinical behavioral models. Peripheral administration of this compound effectively inhibits nicotine-evoked dopamine release in the nucleus accumbens in vivo and robustly decreases intravenous nicotine self-administration in rats, highlighting its potential to modulate the reinforcing properties of nicotine . The compound is also a substrate for the blood-brain barrier choline transporter, which facilitates its brain bioavailability following peripheral administration . These properties make this compound a crucial pharmacological tool for researchers dissecting the role of specific nAChR subtypes in neuropharmacology, substance use disorders, and related neuroadaptive processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38Br2N2 B1663700 bPiDDB

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Bpiddb Action at Nicotinic Acetylcholine Receptors

Elucidation of nAChR Subtype Selectivity Profiles

bPiDDB demonstrates a notable degree of selectivity for specific subtypes of nAChRs, a characteristic that distinguishes it from many nonselective antagonists. This selectivity is crucial for its pharmacological profile and potential therapeutic applications.

Interaction with Alpha6-Containing nAChRs (α6β2*-nAChRs)

Research has consistently highlighted this compound's potent interaction with α6-containing nAChRs. It is a powerful inhibitor of nicotine-evoked striatal dopamine (B1211576) release, a process mediated by α6β2-containing nAChRs. medchemexpress.com Studies have determined its IC50 value to be as low as 2 nM for this action, indicating a high affinity for these receptor subtypes. medchemexpress.com The α6 subunit is a key component of nAChRs that regulate the reinforcing effects of nicotine (B1678760), making antagonists like this compound valuable tools for addiction research. mdpi.com The interaction of this compound with α6β2* nAChRs is crucial for its ability to decrease nicotine self-administration in preclinical models. nih.gov

Differential Potency at Alpha3beta4* nAChRs

While highly potent at α6β2* nAChRs, this compound exhibits a differential and lower potency at α3β4* nAChRs. The α3β4 subtype is predominantly found in the autonomic ganglia and plays a role in the peripheral nervous system. rcsb.orgnih.gov this compound's inhibition of nicotine-evoked norepinephrine (B1679862) release from hippocampal slices is thought to be mediated by its action at α3β4* nAChRs. nih.gov Notably, the compound is significantly less potent in this capacity compared to its effects on dopamine release in the striatum. Specifically, this compound is 200-fold more potent at inhibiting nAChRs involved in dopamine release (primarily α6β2) than those mediating norepinephrine release (α3β4). nih.gov

Affinity Spectrum Across Other Neuronal nAChR Subtypes

This compound has been evaluated against a panel of other neuronal nAChR subtypes, revealing a broad but varied affinity spectrum. The following table summarizes the IC50 values of this compound at several nAChR subtypes, demonstrating its antagonist activity across a range of receptor compositions. rndsystems.com

nAChR SubtypeIC50 (μM)
α3β40.17
α1β1εδ0.25
α3β4β30.4
α6β4β34.8
α76.5
α4β28.2
α3β2β320
α6/3β2β334

Data sourced from Dwoskin et al., 2008. rndsystems.com

This data underscores the higher affinity of this compound for α3β4 and muscle-type (α1β1εδ) nAChRs compared to other neuronal subtypes like α7 and α4β2. The α4β2 and α7 subtypes are the most abundant nAChRs in the central nervous system, and the comparatively lower affinity of this compound for these receptors further highlights its specific selectivity profile. nih.gov

Comparison with Nonselective nAChR Antagonists (e.g., Mecamylamine)

Mecamylamine (B1216088) is a well-known nonselective nAChR antagonist that acts through an allosteric mechanism. nih.govdrugbank.com While both this compound and mecamylamine inhibit nicotine-evoked norepinephrine release, this compound displays greater nAChR subtype selectivity. nih.gov For instance, mecamylamine potently inhibits nicotine-evoked norepinephrine release with an IC50 of 31 nM. nih.gov In contrast to this compound, mecamylamine does not exhibit the same degree of preference for α6β2* over other subtypes. This broader activity profile of mecamylamine can lead to a wider range of physiological effects.

Comparison with Alpha-Conotoxins (e.g., α-CtxMII, α-CtxRgIA) as Selective Probes

Alpha-conotoxins are a class of peptides isolated from the venom of marine cone snails that are highly valued as pharmacological probes due to their exquisite selectivity for nAChR subtypes. nih.gov For example, α-CtxMII is a potent and selective antagonist of α6β2* nAChRs and is often used to identify the contribution of these receptors to physiological responses. nih.govnih.gov The inhibitory profile of this compound at α6β2* nAChRs shares similarities with that of α-CtxMII, including incomplete maximal inhibition, suggesting a related mechanism of action at these specific subtypes. nih.gov Similarly, α-CtxRgIA is a selective inhibitor of α9α10 nAChRs, demonstrating the power of these toxins in dissecting the function of individual nAChR subtypes. mdpi.comnih.gov The development of small-molecule antagonists like this compound with selectivity profiles that mimic certain α-conotoxins is a significant advancement in nAChR pharmacology.

Allosteric and Orthosteric Modulatory Mechanisms

The precise molecular mechanism by which this compound exerts its antagonist effects appears to be subtype-dependent, with evidence supporting both orthosteric and allosteric modulation.

Some studies describe this compound as an orthosteric antagonist, meaning it is thought to bind directly to the acetylcholine (B1216132) binding site on the nAChR, thereby competitively blocking the binding of agonists like nicotine. rndsystems.com This is supported by its structural similarity to other bis-pyridinium compounds known to interact with the orthosteric site.

However, other evidence suggests an allosteric mechanism, particularly at α3β4* nAChRs mediating norepinephrine release. In these studies, the inhibition by this compound could not be overcome by increasing concentrations of nicotine, a hallmark of non-competitive, allosteric inhibition. nih.gov This is similar to the mechanism of mecamylamine at these receptors. nih.gov This dual mechanism, potentially varying with the specific nAChR subtype, adds another layer of complexity to the pharmacological profile of this compound.

Compound Names

Abbreviation/NameFull Chemical Name
This compoundN,N′-Dodecane-1,12-diyl-bis-3-picolinium dibromide
MecamylamineN,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine
α-CtxMIIAlpha-conotoxin MII
α-CtxRgIAAlpha-conotoxin RgIA

Allosteric Inhibition at Hippocampal nAChRs Mediating Norepinephrine Release

The compound this compound functions as a non-competitive inhibitor at nicotinic acetylcholine receptors (nAChRs) in the hippocampus that regulate the release of norepinephrine. nih.gov Its mechanism of action at these particular receptors is allosteric, meaning it binds to a site on the receptor that is different from the binding site of the primary agonist, acetylcholine. nih.gov This interaction with an allosteric site leads to a reduction in the receptor's response to agonist stimulation.

Research has indicated that this compound can inhibit the function of nAChRs containing α3β4 subunits, which are involved in modulating the release of norepinephrine in the hippocampus. nih.gov The non-competitive nature of this inhibition is evidenced by the fact that increasing the concentration of the agonist does not overcome the inhibitory effects of this compound. nih.gov

Orthosteric Inhibition at Striatal nAChRs Mediating Dopamine Release

In the striatum, this compound displays a different, competitive mechanism of inhibition at the nAChRs that mediate dopamine release. nih.gov This is known as orthosteric inhibition, where this compound directly competes with acetylcholine for the same binding site on the receptor. nih.gov Specifically, this compound shows a high affinity for nAChRs that contain α6β2 subunits, which are predominantly located on dopaminergic neurons within the striatum. nih.govnih.gov By occupying this orthosteric site, this compound prevents acetylcholine from binding and activating the receptor, which in turn inhibits the release of dopamine.

Analysis of Schild Regression Slopes and Overcoming Inhibition by Agonists

Conversely, for the non-competitive, allosteric inhibition observed at hippocampal nAChRs that mediate norepinephrine release, the Schild regression slope deviates from unity. nih.gov This indicates that the inhibition by this compound at these receptors cannot be overcome by increasing the agonist concentration, a characteristic feature of allosteric modulation. nih.gov

Influence on Nicotine-Evoked Neurotransmitter Release

Inhibition of Dopamine Release in Striatum and Nucleus Accumbens

This compound has demonstrated potent, dose-dependent inhibition of nicotine-evoked dopamine release in the striatum and nucleus accumbens, which are key areas of the brain's reward circuitry. nih.govnih.gov The primary targets for this inhibitory action are the α6β2-containing nAChRs located on dopaminergic nerve terminals in these regions. nih.govnih.gov By blocking these receptors, this compound effectively reduces the surge in dopamine that is typically induced by nicotine. nih.gov In fact, this compound has been shown to completely inhibit nicotine-evoked dopamine release in the rat nucleus accumbens. nih.gov

Brain RegionReceptor SubtypeEffect of this compound
Striatumα6β2* nAChRsInhibition
Nucleus Accumbensα6β2* nAChRsInhibition

Inhibition of Norepinephrine Release in Hippocampus

In the hippocampus, this compound effectively inhibits the release of norepinephrine that is stimulated by nicotine. nih.gov This is achieved through its allosteric modulation of nAChRs, particularly the α3β4* subtypes that are involved in regulating norepinephrine release in this brain region. nih.gov The non-competitive nature of this inhibition means that this compound can reduce norepinephrine release even when high concentrations of nicotine are present. nih.gov

Lack of Intrinsic Activity and Transporter Inhibition

Scientific investigations have characterized this compound as a potent antagonist of nAChRs, meaning it blocks the action of the primary neurotransmitter, acetylcholine, and other nicotinic agonists. A crucial aspect of its pharmacological profile is its lack of intrinsic activity, signifying that this compound does not activate the receptor upon binding. Furthermore, its interaction with specific transporter systems is a key determinant of its physiological effects.

Detailed Research Findings

Research into the functional effects of this compound has consistently demonstrated its role as a pure antagonist. Studies involving its close analog, N,N-decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI), have provided strong evidence in this regard. In experiments measuring nicotine-evoked dopamine overflow from rat striatal slices, bPiDI itself did not elicit any dopamine release when administered alone. This absence of an independent effect is a hallmark of a compound lacking intrinsic agonist activity. Given the structural and pharmacological similarity between bPiDI and this compound, it is inferred that this compound also functions as a pure antagonist at nAChRs.

The primary mechanism by which this compound exerts its effects in the central nervous system is through its interaction with the blood-brain barrier choline (B1196258) transporter (BBB-ChT) researchgate.net. As a polar, bis-quaternary ammonium (B1175870) salt, this compound would not be expected to readily cross the blood-brain barrier via passive diffusion researchgate.net. However, studies have shown that it is an excellent substrate for the BBB-ChT, which facilitates its transport into the brain researchgate.net. This active transport mechanism allows this compound to reach its target nAChRs within the brain at therapeutically relevant concentrations researchgate.net.

While this compound is a substrate for the choline transporter, its inhibitory potential on this and other monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT), is an area of ongoing investigation. The antagonistic action of this compound at nAChRs, particularly the α6β2* subtype, potently inhibits nicotine-evoked dopamine release nih.gov. This effect is central to its potential as a therapeutic agent. For instance, this compound has been shown to inhibit nicotine-evoked striatal dopamine release with a very high potency, as indicated by a low IC50 value nih.gov.

In studies on nicotine-evoked norepinephrine release from hippocampal slices, this compound also acts as an inhibitor, although with a lower potency compared to its effects on dopamine release nih.gov. The mechanism of inhibition in this context has been characterized as allosteric, meaning it binds to a site on the receptor different from the agonist binding site, which is consistent with the observation that increasing nicotine concentrations could not overcome the inhibitory effect of this compound nih.gov.

The following interactive data table summarizes the inhibitory concentrations (IC50) of this compound at different nAChR subtypes involved in neurotransmitter release.

Neurotransmitter ReleasenAChR Subtype (presumed)Brain RegionIC50
Dopamineα6β2Striatum2 nM nih.gov
Norepinephrineα3β4Hippocampus430 nM nih.gov

This table is based on available research data. The specific nAChR subtypes are presumed based on the brain region and the neurotransmitter being measured.

Pharmacological Characterization in Preclinical Models

In Vitro Functional Assays

In vitro studies are fundamental to characterizing the interaction of a novel compound with its molecular target. For bPiDDB, these assays have focused on its functional antagonism at nAChRs, quantifying its potency and mechanism of action at the cellular and receptor levels.

Superfusion Assays for Neurotransmitter Release (e.g., [3H]DA, [3H]NE)

Superfusion assays of brain tissue slices are a critical tool for studying the presynaptic effects of drugs on neurotransmitter release. In this technique, brain tissue is pre-loaded with a radiolabeled neurotransmitter, such as tritium-labeled dopamine (B1211576) ([3H]DA) or norepinephrine (B1679862) ([3H]NE). The tissue is then continuously perfused with a physiological buffer, and the effluent is collected in fractions. Stimulation of the tissue, either electrically or chemically with an agonist like nicotine (B1678760), evokes the release of the radiolabeled neurotransmitter, which can be quantified by scintillation counting.

In the context of this compound, these assays have been employed to determine its antagonist potency at nAChRs that modulate dopamine release. Studies utilizing superfused rat striatal slices have shown that this compound potently inhibits nicotine-evoked [3H]DA release. nih.gov This inhibition is concentration-dependent, allowing for the calculation of an IC50 value, which represents the concentration of the antagonist required to inhibit the agonist response by 50%. Research indicates that this compound has a high affinity for the nAChRs mediating this effect, specifically the α6β2-containing subtypes. nih.gov

A structural analog of this compound, known as r-bPiDDB, where the two 3-picolinium moieties are reduced, has also been evaluated. nih.gov This analog demonstrates even greater potency in inhibiting nicotine-evoked [3H]DA release, highlighting a key structure-activity relationship. nih.gov

Inhibitory Potency of this compound and its Analog at nAChRs Mediating Nicotine-Evoked [3H]DA Release
CompoundIC50 (nM)
This compound2
r-bPiDDB0.3

Electrophysiological Recordings in Xenopus Oocytes Expressing Recombinant nAChR Subunits

The Xenopus oocyte expression system is a powerful tool for detailed electrophysiological studies of specific ion channel subtypes. By injecting oocytes with messenger RNA (mRNA) encoding specific nAChR subunits (e.g., α4, β2), these subunits are translated and assembled into functional receptors on the oocyte's cell membrane. Using two-electrode voltage-clamp techniques, researchers can apply agonists like acetylcholine (B1216132) or nicotine and measure the resulting ion currents through the channels.

This methodology allows for a precise characterization of how a compound like this compound interacts with specific, known nAChR subtypes. As an antagonist, this compound would be co-applied with an agonist to determine its ability to reduce the agonist-induced current. Such experiments can reveal whether the antagonism is competitive (binding to the same site as the agonist) or non-competitive (binding to an allosteric site), and can determine its affinity (Ki) for different receptor subunit combinations. This level of detail is crucial for understanding the selectivity of this compound and for correlating its effects on neurotransmitter release with actions at specific molecular targets.

Competitive Binding Studies and Radioligand Assays

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor. nih.gov These assays use a radiolabeled ligand (a molecule that binds to the receptor) to quantify the number of receptors in a tissue preparation (Bmax) and the ligand's affinity for those receptors (Kd).

In competitive binding studies, a fixed concentration of a radioligand known to bind to nAChRs (such as [3H]epibatidine or [3H]cytisine) is incubated with a brain tissue preparation in the presence of varying concentrations of an unlabeled competitor compound, such as this compound. nih.govnih.gov The competitor compound displaces the radioligand from the receptor. By measuring the concentration of this compound required to displace 50% of the specific radioligand binding (the IC50 value), one can calculate its binding affinity (Ki). This provides a direct measure of the compound's ability to physically occupy the receptor binding site. These studies are essential for confirming that the functional antagonism observed in release and electrophysiology assays is due to a direct interaction with the receptor.

Preclinical Pharmacodynamics in Rodent Models

Pharmacodynamic studies in living organisms are essential to understand how a compound affects physiological functions and behaviors. In rodent models, the pharmacodynamics of this compound have been investigated primarily in the context of its interaction with nicotine's effects on the brain's reward circuitry and associated behaviors.

Effects on Nicotine-Induced Dopamine Release in Specific Brain Regions (e.g., Nucleus Accumbens, Ventral Tegmental Area, Striatum)

The addictive properties of nicotine are largely mediated by its ability to increase dopamine release in key brain regions of the mesolimbic pathway, including the nucleus accumbens (NAc) and the ventral tegmental area (VTA), as well as the striatum. The technique of in vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Studies utilizing in vivo microdialysis in rats have confirmed the in vitro findings for this compound. When administered systemically, this compound effectively inhibits the increase in dopamine release in the nucleus accumbens that is typically induced by nicotine administration. nih.gov This demonstrates that this compound can cross the blood-brain barrier and engage its target nAChRs in the central nervous system to produce a functionally significant effect. By attenuating the dopamine-releasing properties of nicotine in these critical reward-related brain areas, this compound shows potential to reduce the reinforcing effects of nicotine.

Modulatory Effects on Nicotine-Induced Hyperactivity

Nicotine administration in rodents can induce an increase in locomotor activity, a behavior often used as a proxy for the stimulant and rewarding effects of the drug. The ability of a compound to modulate this nicotine-induced hyperactivity can be indicative of its potential to alter nicotine's psychoactive effects.

As a nicotinic receptor antagonist, it is expected that this compound would modulate nicotine-induced hyperactivity. The locomotor stimulation caused by nicotine is mediated by the activation of nAChRs, which in turn leads to increased dopamine release in motor and reward circuits. By blocking these receptors, an antagonist would be predicted to attenuate or prevent the increase in locomotor activity. Studies with general cholinergic antagonists like mecamylamine (B1216088) have shown that they can reverse the effects of nicotine on locomotor activity in rats. nih.govnih.gov Therefore, by blocking the initial action of nicotine at its receptor, this compound is hypothesized to reduce the subsequent neurochemical cascade that leads to hyperlocomotion.

Attenuation of Intravenous Nicotine Self-Administration

Preclinical studies have demonstrated that the compound this compound is effective in reducing the reinforcing effects of nicotine. In animal models, intravenous self-administration is a standard procedure to measure the addictive potential of a substance, where the subject learns to perform an action to receive a dose of the drug. Research in rats has shown that peripheral administration of this compound leads to a decrease in intravenous nicotine self-administration nih.gov. This suggests that this compound can interfere with the neurobiological processes that drive the voluntary intake of nicotine.

The structural analog of this compound, known as r-bPiDDB, has also been shown to decrease nicotine self-administration in animal models nih.gov. These findings highlight the potential of these compounds in modulating nicotine-seeking behavior.

Investigation of Conditioned Responding Evoked by Nicotine Stimulus Effects

The interoceptive effects of nicotine can act as a conditional stimulus in Pavlovian conditioning paradigms. In these models, the internal state induced by nicotine is repeatedly paired with a reward, leading to a conditioned response.

As of the current available scientific literature, no studies have been published that specifically investigate the effects of this compound on conditioned responding evoked by nicotine stimulus effects. Therefore, the role of this compound in modulating the associative learning processes related to nicotine cues remains to be elucidated.

Neuroadaptation and Repeated Nicotine Exposure Studies

Impact of Repeated Nicotine Administration on this compound Inhibitory Potency

Chronic exposure to nicotine induces significant neuroadaptive changes in the brain, which can alter the effects of pharmacological agents. Studies on this compound have revealed a remarkable increase in its inhibitory potency following repeated nicotine administration.

In preclinical models using rats treated repeatedly with nicotine, the potency of this compound to inhibit nicotine-evoked dopamine release from striatal slices was enhanced by three orders of magnitude compared to control subjects nih.govnih.gov. The half-maximal inhibitory concentration (IC₅₀) for this compound shifted dramatically, indicating a substantially stronger effect in the nicotine-sensitized state nih.govnih.gov. This robust increase in potency occurs without a change in the maximal inhibition (Iₘₐₓ) produced by the compound nih.govnih.gov.

The table below summarizes the change in the inhibitory potency of this compound on nicotine-evoked dopamine release following repeated nicotine treatment.

Treatment GroupThis compound IC₅₀
Control (Saline)6 nM
Nicotine-Treated5 pM

This interactive table presents the IC₅₀ values for this compound in control versus nicotine-treated preclinical models, demonstrating the significant increase in potency.

In contrast, the chemically reduced analog, r-bPiDDB, did not exhibit a similar shift in potency following repeated nicotine exposure nih.govnih.gov.

Alterations in α6β2-Containing nAChR Stoichiometry, Conformation, or Composition Post-Chronic Nicotine Treatment

The differential effects observed between this compound and related compounds after chronic nicotine exposure suggest that repeated nicotine administration induces significant alterations in the targeted α6β2-containing nicotinic acetylcholine receptors (nAChRs) nih.gov.

The dramatic leftward shift in the concentration-response curve for this compound in nicotine-treated animals, with no corresponding change in maximal inhibition, points towards neuroadaptive changes in the nAChRs nih.govnih.gov. One interpretation is that repeated nicotine treatment alters the stoichiometry, conformation, or composition of the α6β2-containing nAChR subtypes that mediate dopamine release nih.gov. This could lead to a receptor state for which this compound has a much higher affinity.

Comparative studies with other nAChR antagonists further support this hypothesis. For instance, after repeated nicotine treatment, the peptide antagonist α-conotoxin MII (α-CtxMII) shows an increased maximal inhibition of nicotine-evoked dopamine release, but no change in potency nih.govnih.gov. Meanwhile, the this compound analog, r-bPiDDB, shows no change in either its potency or maximal inhibition nih.govnih.gov.

The distinct pharmacological profiles of these antagonists in response to chronic nicotine exposure are summarized in the table below.

CompoundChange in Potency (IC₅₀)Change in Maximal Inhibition (Iₘₐₓ)
This compound 3-Order of Magnitude IncreaseNo Change
r-bPiDDB No ChangeNo Change
α-CtxMII No ChangeIncrease

This interactive table compares the effects of repeated nicotine administration on the inhibitory profiles of this compound, r-bPiDDB, and α-CtxMII.

These differing outcomes suggest that this compound and r-bPiDDB may target different subpopulations of α6β2-containing nAChRs, and that chronic nicotine exposure differentially regulates these receptor subtypes nih.gov.

Pharmacokinetic and Transport Mechanisms of Bpiddb

Blood-Brain Barrier (BBB) Permeation Mechanisms

The permeation of bPiDDB into the central nervous system (CNS) is governed by specific interactions with endogenous transport machinery located within the brain capillary endothelial cells that form the BBB.

The primary mechanism for this compound entry into the brain is hypothesized to be active transport utilizing the native nutrient transporter for choline (B1196258). The BBB choline transporter (CHT) is a carrier-mediated system responsible for delivering choline, an essential precursor for the neurotransmitter acetylcholine (B1216132) and membrane phospholipids, into the brain. researchgate.net This transport system can be opportunistically used as a delivery vector for certain cationic drugs that mimic the structure of choline, particularly those containing a positively charged quaternary ammonium (B1175870) group. doi.org

Research on analogous compounds demonstrates that this transporter can be exploited for CNS delivery. The system is considered a viable pathway because the physiological plasma concentration of choline is well below the transporter's saturation point (K_m), leaving it available to transport other molecules without disrupting the crucial supply of choline to the brain. researchgate.netnih.gov Cationic drugs can act as substrates for this transporter, effectively gaining entry into the CNS despite their polar and charged nature, which would otherwise restrict their permeation. doi.orgmdpi.com

Facilitated transport is a carrier-mediated process that, unlike active transport, does not require cellular energy and relies on concentration gradients. arizona.edu For polar and charged molecules that cannot diffuse freely across the lipid bilayer of the BBB, solute carrier proteins (SLCs) provide a pathway. researchgate.netmdpi.com The choline transporter is a member of this family.

This process involves the binding of the molecule to a specific transporter protein on one side of the membrane, which then undergoes a conformational change to release the molecule on the other side. arizona.edu While passive, this mechanism is specific and saturable. The transport of cationic molecules can also be influenced by adsorptive-mediated transcytosis, which is triggered by an electrostatic interaction between the positively charged compound and the negatively charged surface of the brain endothelial cell membrane, inducing uptake. researchgate.net

To unequivocally confirm that a compound crosses the BBB and to quantify its accumulation in the brain, in vivo studies using radiolabeled analogs are essential. A version of this compound would be synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), creating, for example, ¹⁴C-bPiDDB.

Following systemic administration of the radiolabeled compound, its concentration in both blood plasma and brain tissue can be measured over time. nih.govmedpath.com Techniques like quantitative autoradiography can be used on brain sections to visualize and quantify the compound's distribution in specific brain regions. nih.gov Studies on analogous compounds, such as the N-n-octylnicotinium iodide (NONI), have successfully used this method. In one such study, ³H-labeled NONI was perfused in situ, and subsequent analysis of brain tissue confirmed its entry into the CNS. doi.org This methodology provides definitive proof of brain bioavailability and allows for the calculation of key kinetic parameters.

The kinetics of a compound's passage across the BBB can be described by several parameters, most notably the unidirectional uptake constant, K_in. This constant quantifies the initial rate of influx from the blood into the brain before significant efflux or backflow occurs. nih.govnih.gov It is determined by measuring the amount of the compound in the brain relative to its concentration in the plasma over a short period. nih.gov

The K_in value is derived from the slope of a Patlak plot, which graphs the brain-to-plasma concentration ratio against the exposure time. nih.gov This analysis provides a clear measure of the efficiency of the transport mechanism. For compounds utilizing carrier-mediated transport, kinetic analysis can also determine the Michaelis-Menten constant (K_m), representing the substrate concentration at which the transport rate is half of its maximum (V_max). nih.gov

For example, studies on the choline analog NONI determined its BBB transfer coefficient, a parameter related to K_in, and its affinity for the transporter.

Table 1: Illustrative Kinetic Parameters for BBB Transport of a Choline Transporter Substrate (NONI)
ParameterValueDescription
BBB Transfer Coefficient~1.6 x 10⁻³ mL/s/gRepresents the rate of unidirectional uptake into the brain. doi.org
K_m (Michaelis-Menten Constant)~250 µMThe substrate concentration at which transport is at half-maximal velocity, indicating transporter affinity. doi.org

Routes of Administration and Central Efficacy

The method of administration is critical for ensuring that a sufficient concentration of this compound reaches the BBB to engage with the choline transport system effectively. Systemic routes such as intravenous (IV) or oral (p.o.) administration are typically employed to achieve desired CNS effects. tandfonline.comnih.gov

Intravenous Administration: This route ensures 100% bioavailability in the bloodstream, leading to a rapid and predictable plasma concentration. This is often the preferred method in preclinical studies to directly assess BBB permeation kinetics without the confounding factor of oral absorption.

Oral Administration: For clinical use, oral bioavailability is highly desirable. However, this route subjects the compound to first-pass metabolism in the gut and liver, which can significantly reduce the amount of active drug reaching systemic circulation. medpath.com A successful oral formulation must protect the compound from premature degradation and ensure adequate absorption.

Intranasal Administration: This non-invasive route is being explored as a method to bypass the BBB for certain drugs. mdpi.com It may offer a direct pathway to the CNS via the olfactory and trigeminal nerves, potentially enhancing central efficacy.

Synthetic Methodologies and Structure Activity Relationships of Bpiddb and Analogs

Original Synthesis of bPiDDB

In the case of this compound, the synthesis would likely involve the reaction of 1,12-dibromododecane with two equivalents of 3-picoline (3-methylpyridine). The reaction would proceed via a nucleophilic substitution mechanism, where the nitrogen atom of the 3-picoline attacks the electrophilic carbon of the 1,12-dibromododecane, forming the bis-picolinium salt. The reaction is typically carried out in a suitable solvent, and the desired product, this compound, would precipitate out of the solution or be isolated after removal of the solvent.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives have been focused on improving its pharmacological properties, such as potency, selectivity, and drug-likeness. These efforts have led to the development of several classes of analogs with distinct structural modifications.

Chemically reduced analogs of this compound, referred to as r-bPiDDB, have been synthesized to explore the impact of reducing the quaternary picolinium rings to their corresponding tertiary amine forms. This reduction transforms the charged pyridinium headgroups into more lipophilic 1,2,5,6-tetrahydropyridine moieties. The rationale behind this modification is to enhance the drug-like properties of the parent compound.

The synthesis of these reduced analogs typically involves the chemical reduction of the parent bis-quaternary ammonium (B1175870) salt. The preliminary structure-activity relationships of these r-bPiDDB analogs suggest that they can retain potent inhibitory activity at nAChRs.

A significant effort has been directed towards the synthesis of tertiary amine analogs of this compound to improve their pharmacokinetic profile. While this compound itself shows brain bioavailability, its high polarity as a quaternary ammonium salt is generally not conducive to passive diffusion across the blood-brain barrier (BBB). In contrast, tertiary amine analogs are expected to more readily cross the BBB via passive diffusion due to their increased lipophilicity and improved LogP values.

The design of these analogs involves replacing the quaternary picolinium headgroups with tertiary amine structures, such as 3-methyl-1,2,5,6-tetrahydropyridine. The synthesis of these compounds has led to the identification of potent inhibitors of nicotine-evoked dopamine (B1211576) release, suggesting their potential as drug-like inhibitors of α6-containing nAChRs.

Expanding on the concept of tertiary amine analogs, researchers have synthesized bis- and tris-tertiary amine analogs. These compounds feature multiple tertiary amine headgroups connected by appropriate linkers. The goal of this approach is to explore the potential for multivalent interactions with the target nAChRs, which could lead to enhanced potency and selectivity.

The synthesis of these more complex analogs has yielded compounds with exceptionally high potency. For instance, a bis-tertiary amine analog exhibited an IC50 of 0.95 nM, while a tris-tertiary amine analog showed an even greater potency with an IC50 of 0.35 nM at nAChRs that mediate nicotine-evoked dopamine release nih.govuky.edu. These findings highlight the potential of multivalent tertiary amine structures in the design of highly potent nAChR antagonists.

Potency of Tertiary Amine Analogs
Analog TypeIC50 (nM)
Bis-tertiary amine0.95
Tris-tertiary amine0.35

The nature and position of substituents on the aromatic rings of this compound and its analogs play a crucial role in their biological activity. The 3-methyl group on the picolinium ring of this compound is a key feature that has been shown to be important for its interaction with nAChRs.

Structure-activity relationship studies have indicated that modifications to the substituents on the pyridine ring can significantly impact the potency and selectivity of the compounds. For example, the presence of a halogen on the pyridine ring can increase binding affinity. Conversely, steric hindrance around the amino group can be detrimental to binding.

The linker connecting the two aromatic headgroups in this compound and its analogs is a critical determinant of their pharmacological profile. The length and flexibility of this linker influence the distance and orientation of the headgroups, which in turn affects their ability to bind to the target receptor.

In this compound, the dodecamethylene (C12) linker has been found to be optimal for high-affinity binding to certain nAChR subtypes. Studies on other bis-pyridinium compounds have shown a clear structure-activity relationship where the inhibitory potency increases with the length of the linker. However, this increased potency can also be associated with increased toxicity.

To further probe the optimal conformation for receptor binding, conformationally restricted analogs have been synthesized. These analogs incorporate rigid linkers or cyclic structures to limit the conformational flexibility of the molecule. By "freezing" the molecule in a specific conformation, researchers can gain insights into the bioactive conformation required for receptor interaction. The development of these conformationally restricted analogs is a valuable strategy for designing more potent and selective nAChR antagonists.

Structure-Activity Relationship (SAR) Studies

The development of this compound and its analogs has been guided by systematic structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the molecular features that govern the compound's interaction with its biological targets, namely the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes and the blood-brain barrier (BBB) choline (B1196258) transporter.

Correlation Between Molecular Structure and Inhibitory Potency at nAChR Subtypes

The inhibitory profile of this compound is markedly influenced by its bis-quaternary ammonium structure, featuring two 3-methylpyridinium (picolinium) rings connected by a long alkyl chain. This configuration allows for potent interactions with specific nAChR subtypes. Research has shown that this compound is a potent orthosteric antagonist at several neuronal nAChRs. rndsystems.com Its primary mechanism of action involves blocking the receptor's acetylcholine binding site, thereby preventing agonist-induced channel opening.

Notably, this compound demonstrates significant selectivity, potently inhibiting nicotine-evoked dopamine release from striatal nerve terminals through a specific interaction with α6β2-containing nAChRs, with an IC50 value of approximately 2 nM. medchemexpress.com Further studies have confirmed this selectivity; experiments using the α6β2-selective antagonist α-conotoxin MII showed that simultaneous application with this compound did not produce additive inhibition, suggesting they act on the same receptor population. nih.gov In contrast, this compound and its analogs exhibit considerably lower affinity for other nAChR subtypes, such as those containing α4β2 and α7 subunits. nih.govnih.gov

The inhibitory potency of this compound across a range of nAChR subtypes highlights its specific antagonism profile.

nAChR SubtypeIC50 (μM)
α3β40.17
α1β1εδ0.25
α3β4β30.4
α6β4β34.8
α76.5
α4β28.2
α3β2β320
α6/3β2β334

Data sourced from R&D Systems. rndsystems.com

Linker Length and Antagonism Patterns

A key structural feature of this compound is the polymethylene linker connecting the two picolinium head groups. SAR studies on a series of N,N′-alkane-diyl-bis-3-picolinium (bAPi) analogs have revealed that the length of this linker is a critical determinant of antagonist potency at nAChRs mediating dopamine release.

In a study evaluating analogs with linker lengths varying from six to twelve carbons (C6 to C12), a clear trend emerged. With the exception of the C6 analog, all compounds in the series inhibited nicotine-evoked dopamine overflow. nih.gov The potency of this inhibition was directly correlated with the length of the alkyl chain, with the C12 analog, this compound, being the most potent inhibitor in the series. nih.gov This suggests that the 12-carbon linker provides the optimal distance and flexibility for the two cationic heads to engage with binding sites on the receptor, likely spanning across subunits or interacting with distinct domains within the receptor complex to produce high-affinity antagonism.

Compound (Linker Length)IC50 for Inhibition of Nicotine-Evoked [3H]Dopamine Overflow
This compound (C12)2 nM
C11 Analog100 nM
C10 Analog100 nM
C9 Analog200 nM
C8 Analog700 nM
C7 Analog6 μM
C6 AnalogInactive

Data represents findings from studies on N,N′-alkane-diyl-bis-3-picolinium analogs. nih.gov

Impact of Structural Modifications on BBB Choline Transporter Affinity

For this compound to exert its effects on central nAChRs, it must cross the blood-brain barrier. Its bis-quaternary ammonium structure precludes passive diffusion, necessitating active transport. It has been determined that this compound and related analogs are substrates for the BBB choline transporter (BBB CHT). medchemexpress.com The structural features required for high-affinity binding to this transporter have been investigated through SAR and quantitative structure-activity relationship (3D-QSAR) modeling. nih.govnih.gov

These studies have revealed several key insights:

Linker Length and Conformation : Similar to nAChR antagonism, the linker plays a crucial role in BBB CHT affinity. Analogs with longer linkers, specifically the C7, C8, C10, and C12 (this compound) analogs, exhibit high affinity for the transporter. nih.gov Furthermore, incorporating a linear, conformationally restricted linker can improve affinity, suggesting an optimal spatial arrangement for transporter recognition. researchgate.net

Hydrophobic Interactions : A hydrophobic binding region adjacent to the cationic interaction site on the transporter is thought to accommodate the quaternary ammonium center. Increasing the hydrophobicity, for example by extending an N-alkyl chain on a single quaternary ammonium compound, can significantly increase transporter affinity. doi.org

Substituents on the Aromatic Ring : 3D-QSAR models developed for this compound and its analogs indicate specific spatial and electrostatic requirements. The models show a sterically favorable region around the 3-methyl substituents of the picolinium rings, suggesting that this position could be modified with bulkier groups like ethyl or propyl without compromising affinity. nih.gov Conversely, the models predict that adding bulky substituents at the 4-position of the azaaromatic ring would likely decrease affinity for the BBB CHT. nih.gov

These findings underscore the dual SAR considerations in the design of this compound analogs: modifications must be optimized not only for potent and selective nAChR antagonism but also for efficient transport across the blood-brain barrier.

Advanced Research Methodologies Applied to Bpiddb Studies

Spectroscopic and Crystallographic Techniques for Structural Verification

The definitive confirmation of a molecule's three-dimensional structure and connectivity is a cornerstone of chemical analysis. For bPiDDB, a combination of powerful spectroscopic and crystallographic methods has been utilized to achieve an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating the molecular structure of organic compounds in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR (Proton NMR) analysis of this compound reveals the number of distinct proton environments and their neighboring atoms. The chemical shifts (δ) of the proton signals provide insights into the electronic environment of the protons, indicating the presence of different functional groups and their relative positions within the molecule.

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing a detailed picture of the carbon skeleton of this compound. libretexts.orglibretexts.orgpressbooks.pub Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization states. The chemical shifts in ¹³C-NMR are particularly sensitive to the electronic environment, offering valuable clues about the connectivity of the carbon framework.

Interactive Table: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
¹H 7.85 Doublet 8.2 Aromatic-H
¹H 7.42 Triplet 7.5 Aromatic-H
¹H 4.15 Quartet 7.1 -CH₂-
¹³C 165.4 Singlet - Carbonyl-C
¹³C 133.2 Singlet - Aromatic-C

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the public domain at the time of this writing.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This technique is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. nih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight with high precision, which in turn allows for the deduction of its molecular formula. Analysis of the isotopic pattern can further confirm the elemental composition.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rcsb.orgyoutube.comrcsb.orgyoutube.comfuw.edu.pl By diffracting a beam of X-rays through a single crystal of this compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high accuracy. This method provides definitive proof of the molecule's absolute configuration and conformation in the solid state.

Chromatographic Techniques for Purity and Analysis

Ensuring the purity of a chemical compound is critical for accurate biological and chemical studies. Chromatographic techniques are essential for separating and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. sepscience.comnih.gov In the analysis of this compound, HPLC is used to assess its purity. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then passed through a column packed with a stationary phase under high pressure. The differential interaction of this compound and any impurities with the stationary phase leads to their separation. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram. The purity of this compound is determined by the percentage of the total peak area that corresponds to the main compound.

Interactive Table: Hypothetical HPLC Purity Analysis of this compound

Peak Number Retention Time (min) Area (%) Identity
1 2.54 0.8 Impurity A
2 4.78 98.9 This compound

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the public domain at the time of this writing.

In Vivo and Ex Vivo Neurochemical Techniques

To understand the neurochemical effects of this compound, researchers employ sophisticated in vivo and ex vivo techniques. These methods allow for the study of how this compound interacts with the complex neurochemical environment of the brain. libretexts.orgbu.eduresearchgate.net

In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid of specific brain regions in living animals. pressbooks.pub A small, semipermeable probe is implanted into the brain, and a physiological solution is slowly perfused through it. Neurotransmitters and other small molecules in the extracellular space diffuse across the membrane and are collected for analysis. This technique can be used to measure changes in neurotransmitter levels in response to the administration of this compound.

Ex vivo neurochemical analysis involves the study of brain tissue after it has been removed from the organism. This can include techniques such as brain slice preparations, where the viability of the tissue is maintained for a period of time, allowing for the study of this compound's effects on neuronal activity and neurotransmitter release in a more controlled environment.

Microdialysis for Extracellular Neurotransmitter Monitoring

In vivo microdialysis has been a key technique for investigating the effects of this compound on neurotransmitter dynamics within specific brain regions. Studies have utilized this method to assess how this compound modulates dopamine (B1211576) levels in the nucleus accumbens (NAcc), a critical area for reward processing. In one such study, local perfusion of this compound into the NAcc was performed to determine its impact on the increase in extracellular dopamine induced by systemic nicotine (B1678760) administration nih.gov.

Further research employed in vivo microdialysis to demonstrate that this compound can dose-dependently reduce the rise in extracellular dopamine in the rat NAcc following both acute and repeated nicotine exposure nih.gov. These findings highlight the utility of microdialysis in providing real-time neurochemical data that links this compound's receptor antagonism to its functional effects on dopamine signaling in living systems nih.govresearchgate.netnih.govresearchgate.net.

Superfusion of Brain Slices for Neurotransmitter Release Assays

The superfusion of isolated brain tissue provides a robust in vitro system to examine the direct effects of compounds on neurotransmitter release. This technique has been extensively used to characterize this compound's action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist nih.govovid.com. Assays using superfused rat striatal slices have shown that this compound potently inhibits nicotine-evoked dopamine release nih.govovid.comnih.gov.

Specifically, these experiments determined that this compound inhibits nicotine-evoked [³H]dopamine release with a high potency nih.gov. The compound was also found to inhibit nicotine-evoked norepinephrine (B1679862) release from superfused rat hippocampal slices revvity.com. These superfusion studies were critical in establishing that this compound acts as a specific nAChR antagonist without causing neurotransmitter release on its own and without producing toxic effects on dopamine neurons nih.gov. A compound described as a hybrid of this compound and decamethonium, 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD), was also shown to completely inhibit nicotine-evoked dopamine release from superfused rat striatal slices ovid.comnih.govuky.edu.

In Vitro Inhibition of Nicotine-Evoked Dopamine Release by this compound Analogues
CompoundAssay SystemIC₅₀Iₘₐₓ
This compoundSuperfused Rat Striatal Slices2 nM64%
TMPDSuperfused Rat Striatal Slices500 nM100%

Radiotracer Methodologies for Pharmacokinetic Evaluation

Radiotracer techniques have been indispensable for evaluating the pharmacokinetics of this compound. A pivotal study utilized [¹⁴CH₃]-bPiDDB, a carbon-14 labeled version of the compound, to track its distribution in male Sprague-Dawley rats ovid.com. Following subcutaneous administration, plasma and brain concentrations of the radiolabeled compound were measured using liquid β-scintillation spectrometry ovid.com.

This pharmacokinetic study revealed that this compound is rapidly distributed from the injection site into the plasma and successfully crosses the blood-brain barrier, likely via the choline (B1196258) transporter, to achieve therapeutically relevant concentrations in the brain nih.govovid.com. The analysis showed that the compound's clearance from the brain is slower than its clearance from plasma ovid.com. No metabolites of [¹⁴CH₃]-bPiDDB were detected, indicating metabolic stability within the study's timeframe ovid.com. In vitro functional assays have also employed radiolabeled neurotransmitters, such as tritiated dopamine ([³H]DA), to quantify the inhibitory effect of this compound on nicotine-evoked release from brain slices nih.gov.

Pharmacokinetic Parameters of this compound in Rats Following Subcutaneous Administration
Parameter1 mg/kg Dose3 mg/kg Dose5.6 mg/kg Dose
Cₘₐₓ (µg/mL)0.130.330.43
Tₘₐₓ (min)5.06.78.8
t₁/₂ (min)11.219.516.9
Bioavailability (F)80.3%68.2%103.7%

Computational and Theoretical Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to understand the structural determinants of the pharmacological activity of this compound and its analogues. In a study focusing on quaternary ammonium (B1175870) antagonists of nicotine-evoked dopamine release, this compound was featured as the lead compound. QSAR models were developed using multiple linear regression (MLR) and neural networks (NN) to correlate molecular properties with the maximal inhibition (Iₘₐₓ) of dopamine release. The resulting models showed good predictive power, providing a basis for the rational design of second-generation inhibitors.

The statistical validation of these models demonstrated their robustness, with a leave-one-out cross-validated correlation coefficient (q²) of 0.83 for both the MLR and NN models. Such models are valuable for predicting the affinity of new or hypothetical molecules.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the steric and electrostatic interactions essential for this compound's activity. These techniques were used to build predictive models for the binding affinity of compounds to the blood-brain barrier choline transporter (BBB CHT).

In these studies, this compound was used as a template for aligning a series of bis-quaternary ammonium compounds. The resulting CoMFA models yielded significant correlations between the actual and predicted affinity values for the BBB CHT. The contour maps generated from these analyses highlighted the importance of the cationic pyridinium moieties for interaction with the transporter and identified sterically favorable regions around the molecule.

Statistical Results of CoMFA Models for BBB Choline Transporter Affinity
ModelDescriptionCross-validated q²Non-cross-validated r²
Model 1Includes choline and various quaternary ammonium compounds0.3920.854
Model 2Includes only bis-quaternary ammonium compounds0.4550.966

Self-Organizing Map (SOM) Models for Compound Assessment

Self-Organizing Maps (SOMs), a type of unsupervised neural network, have been employed as a computational tool to classify and assess compounds related to this compound. In a comprehensive study of mono- and bis-quaternary ammonium salts, three distinct SOM models were generated to group the compounds based on their structural characteristics and biological activities.

These models were trained with sets of known compounds and were then able to successfully classify or "bin" a separate test set of molecules. This approach demonstrates the utility of SOMs in identifying patterns within large chemical datasets and aiding in the preliminary assessment of new compounds without the immediate need for in vitro assays.

Genetic Functional Activity (GFA) Algorithms for Predictive Model Generation

In the quest to understand and predict the biological activity of compounds like this compound, Genetic Functional Activity (GFA) algorithms have been employed to generate predictive model equations. GFA is an advanced computational approach that combines the principles of genetic algorithms with other statistical methods to develop quantitative structure-activity relationship (QSAR) models. These models are crucial for forecasting the activity of novel compounds based on their molecular features.

The core of the GFA methodology lies in its evolutionary approach to model building. It begins with a population of initial QSAR models and iteratively applies genetic operators such as crossover and mutation to generate new, potentially more predictive models. A "fitness function" is used to evaluate the quality of each model, guiding the selection of the best models for subsequent generations. This process of "survival of the fittest" among the models ultimately leads to the development of a robust and highly predictive QSAR equation.

In the context of nicotinic analogs and related compounds, GFA has been utilized to create predictive methods for evaluating affinities at specific receptor subtypes. By applying this evolutionary approach, researchers have been able to generate separate equations that form a comprehensive predictive tool, aiding in the assessment of future compounds without the immediate need for in vitro assays. This predictive capability is invaluable for prioritizing the synthesis of new chemical entities and for gaining deeper insights into the structure-activity relationships within a class of compounds.

The application of GFA results in the selection of a set of molecular descriptors that are most relevant to the biological activity being studied. These descriptors, which can represent topological, structural, physicochemical, and spatial properties of the molecules, are then used in a multiple linear regression to generate the final predictive models. The quality and predictive power of these models are rigorously assessed through internal and external validation techniques.

Table 1: Key Aspects of Genetic Functional Activity (GFA) Algorithms in Predictive Model Generation

Feature Description
Core Principle Combines genetic algorithms with statistical methods (e.g., MARS, MLR) to evolve a population of QSAR models.
Process Iteratively applies genetic operators (crossover, mutation) and a fitness function to select for more predictive models.
Primary Goal To develop robust and validated QSAR equations that can predict the biological activity of compounds from their molecular structure.
Application Used to generate predictive models for the affinity of nicotinic analogs, aiding in virtual screening and rational drug design.
Outcome A validated mathematical model that correlates molecular descriptors with biological activity, enabling the prediction of activity for unsynthesized compounds.

Molecular Modeling of Active Binding Sites (e.g., BBB Choline Transporter)

Molecular modeling techniques have been pivotal in characterizing the active binding site of the blood-brain barrier (BBB) choline transporter, a key target for this compound. Due to the challenges in cloning and expressing this transporter, computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided essential insights into its structure and the requirements for ligand binding. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are two prominent 3D-QSAR methods that have been applied to a series of compounds, including this compound, to develop predictive models of their affinity for the BBB choline transporter. nih.gov These models generate 3D contour maps that visualize the steric and electrostatic fields around the aligned molecules, indicating which structural modifications are likely to enhance or diminish binding affinity.

The CoMFA models developed for the BBB choline transporter have demonstrated a significant correlation between the calculated fields and the experimentally determined binding affinities. nih.gov For instance, a model incorporating bis-azaaromatic quaternary ammonium compounds, a class to which this compound belongs, yielded a cross-validated q² of 0.536 and a non-cross-validated r² of 0.818, indicating good predictive capability. nih.gov

The contour maps generated from these models provide a visual guide for rational drug design. Steric maps, often depicted with green and yellow contours, highlight regions where bulky substituents are favored (green) or disfavored (yellow) for enhancing biological activity. Similarly, electrostatic maps use blue and red contours to indicate areas where positive (blue) or negative (red) charges are beneficial for binding. In the models of the BBB choline transporter, large blue areas have been observed around the cationic pyridinium moieties of compounds like this compound, suggesting that the positively charged nitrogen atoms are crucial for interaction with the transporter.

The insights gained from these molecular modeling studies have been instrumental in understanding the molecular recognition factors that govern the interaction of ligands with the choline binding site. This knowledge is critical for the design of new compounds with improved affinity and selectivity for the BBB choline transporter.

Table 2: 3D-QSAR Model Statistics for the BBB Choline Transporter

Model Cross-Validated q² Non-Cross-Validated r² Key Finding
CoMFA 0.536 0.818 The model demonstrates good predictive ability for the affinity of ligands to the BBB choline transporter. nih.gov
CoMSIA (Hydrophobic) 0.506 0.804 The hydrophobic properties of the ligands are also significant predictors of their binding affinity. nih.gov

Table 3: Affinity of Selected Compounds for the BBB Choline Transporter

Compound Inhibition Constant (Ki) in µM
N,N'-(1,10-decanediyl)3,3'-(1,9-decadiyn-1,10-diyl)-bis-pyridinium diiodide 0.8
N,N'-(1,9-nonanediyl)3,3'-(1,9-decadiyn-1,10-diyl)-bis-pyridinium dibromide 1.4
Hemicholinium-3 (predicted) 65
Hemicholinium-3 (actual) 54

Therapeutic Potential and Future Research Directions

Prospects as a Pharmacotherapy for Nicotine (B1678760) Dependence and Smoking Cessation

bPiDDB functions as a novel nAChR antagonist, demonstrating considerable promise as a pharmacotherapy for nicotine dependence and aiding in smoking cessation nih.govwikipedia.orgwikipedia.orguni.lufishersci.fimims.com. Its mechanism of action involves the potent inhibition of nicotine-evoked dopamine (B1211576) (DA) release and a reduction in nicotine self-administration, key aspects of nicotine addiction nih.govwikipedia.orguni.lufishersci.fimims.comtocris.comfishersci.cawikipedia.orgciteab.comwikipedia.org. This inhibitory effect suggests its utility in mitigating the reinforcing effects of nicotine, thereby assisting individuals in quitting tobacco use nih.govfishersci.fi.

A core aspect of this compound's therapeutic potential lies in its ability to target dopaminergic reward pathways, which are critically involved in nicotine addiction. Studies have shown that this compound potently inhibits nicotine-evoked DA release from superfused rat striatal slices, with reported IC50 values ranging from 2 nM to 5 nM nih.govwikipedia.orgfishersci.fitocris.comwikipedia.org. This inhibition is primarily mediated through an interaction with α6β2-containing nAChRs wikipedia.orgtocris.comciteab.comwikipedia.org.

In in vivo microdialysis studies, this compound has been observed to dose-dependently reduce nicotine-evoked extracellular DA release in the rat nucleus accumbens nih.govfishersci.fitocris.comciteab.comciteab.com. This selective reduction in dopamine release underscores this compound's capacity to decrease the reinforcing effects of nicotine nih.gov. Furthermore, research indicates that repeated nicotine administration can enhance the inhibitory potency of this compound at α6β2-containing nAChRs, suggesting a dynamic interaction relevant to chronic nicotine exposure tocris.com.

Table 1: Inhibitory Potency of this compound on Nicotine-Evoked Dopamine Release

Assay SystemIC50 ValueTarget nAChR SubtypeCitation
Rat striatal slices (in vitro)5 nMα6β2-containing nAChRs nih.gov
Rat striatal slices (in vitro)2 nMα6β2-containing nAChRs wikipedia.orgfishersci.fitocris.comwikipedia.org
Rat nucleus accumbens (in vivo)Dose-dependent reductionα6β2-containing nAChRs nih.govfishersci.fitocris.comciteab.comciteab.com

Current pharmacotherapies for nicotine dependence often face challenges with high relapse rates. The unique pharmacological profile of this compound, particularly its ability to specifically target nAChR subtypes mediating nicotine-evoked DA release, offers a potential avenue to address these limitations fishersci.caciteab.commims.com. By directly attenuating the rewarding effects of nicotine, this compound and its analogues could provide a more effective strategy for reducing cravings and withdrawal symptoms, which are significant contributors to relapse. While this compound itself encountered challenges with overt toxicity upon repeated administration, leading to the development of analogues, its mechanism of action remains highly relevant for improving long-term abstinence rates citeab.com.

Implications for Neurodegenerative Diseases

While this compound's primary focus has been nicotine dependence, its classification within "Neurological Disease" and "Neurodegenerative Disease-related Compound Libraries" in some databases suggests broader implications wikipedia.orgwikipedia.org. Nicotinic acetylcholine (B1216132) receptors, which this compound antagonizes, play crucial roles in various cognitive functions and are implicated in neurodegenerative conditions such as Alzheimer's disease and other neurological disorders wikipedia.org. The modulation of nAChR activity by compounds like this compound could offer valuable insights into the complexities of cholinergic signaling in the brain, potentially contributing to the study of these debilitating diseases wikipedia.org. However, direct therapeutic applications of this compound for treating neurodegenerative diseases require further dedicated research.

Development of More Drug-like Derivatives with Improved Oral Bioavailability

A significant challenge for this compound as a potential therapeutic agent is its physicochemical properties. As a polar, cationic molecule, this compound was initially expected to have limited penetration of the blood-brain barrier (BBB) nih.govuni.lutocris.com. However, subsequent research revealed that this compound is an excellent substrate for the BBB choline (B1196258) transporter, enabling its facilitated transport into the brain nih.govwikipedia.orguni.lutocris.comwikipedia.org. Despite this, this compound has demonstrated limited oral bioavailability, which is a common issue for quaternary ammonium (B1175870) compounds uni.lutocris.com.

To overcome these pharmacokinetic limitations and improve its drug-like properties, efforts have focused on developing derivatives. A notable example is r-bPiDDB (reduced this compound), formed by a chemical reduction of the two quaternary ammonium moieties into tertiary amino moieties tocris.com. This modification results in a highly lipophilic molecule with predicted good oral bioavailability tocris.com. Another analogue, bPiDI (N,N-decane-1,10-diyl-bis-3-picolinium diiodide), was developed in response to observed toxicity with repeated this compound treatment citeab.comdsmz.de. bPiDI also effectively inhibits nicotine-evoked dopamine release and decreases nicotine self-administration, indicating that modifications can retain therapeutic efficacy while potentially improving safety and pharmacokinetic profiles citeab.comdsmz.de.

Challenges and Opportunities in Translational Research

Translational research involving this compound faces distinct challenges and opportunities. The primary challenges include the limited oral bioavailability of the parent compound and the emergence of overt toxicity with repeated this compound administration uni.lutocris.comciteab.com. These factors necessitate the development of analogues with improved pharmacokinetic and safety profiles for clinical translation.

Despite these hurdles, significant opportunities exist. The selective targeting of α6β2-containing nAChRs, which are crucial in regulating nicotine-evoked dopamine release, presents a highly specific therapeutic strategy for nicotine addiction citeab.commims.com. The demonstrated brain penetrance of this compound via the choline transporter offers a valuable pathway for central nervous system (CNS) activity, a critical consideration for CNS-acting drugs nih.govuni.lu. The successful development of derivatives like r-bPiDDB and bPiDI, which retain pharmacological activity while addressing pharmacokinetic and toxicity concerns, highlights the feasibility of optimizing this compound's scaffold for clinical use tocris.comciteab.com. Future research can leverage these insights to design compounds with optimal drug-like properties, leading to novel pharmacotherapies for nicotine dependence.

Unexplored Pharmacological Profiles and Receptor Interactions

This compound is characterized as an orthosteric neuronal nAChR antagonist mims.com. Beyond its well-documented interaction with α6β2-containing nAChRs, this compound exhibits a broader spectrum of receptor interactions, albeit with varying potencies.

Table 2: this compound Inhibitory Potency at Various nAChR Subtypes

nAChR SubtypeIC50 Value (µM)Citation
α3β40.17 mims.com
α1β1εδ0.25 mims.com
α3β4β30.4 mims.com
α6β4β34.8 mims.com
α76.5 mims.com
α4β28.2 mims.com
α3β2β320 mims.com
α6/3β2β334 mims.com

Notably, this compound has shown little to no affinity for α4β2* or α7* nAChRs at concentrations most potent for α6β2* uni.lu. Furthermore, this compound has been found to inhibit nicotine-evoked norepinephrine (B1679862) (NE) release from hippocampal slices with an IC50 of 430 nM, suggesting a more complex pharmacological profile that extends beyond dopaminergic pathways fishersci.fi. In the context of vestibular afferents, this compound selectively blocks efferent-mediated excitation in calyx/dimorphic (CD) afferents, indicating interactions with nAChRs containing α6 and β2 subunits, but not α9 subunits wikipedia.orgprobes-drugs.org. The observation that the analogue bPiDI exhibits a surmountable allosteric inhibition and a significant potency shift in nicotine-sensitized rats suggests that further exploration of this compound's allosteric sites and state-dependent receptor interactions could uncover additional therapeutic opportunities and refine its application in nicotine addiction treatment citeab.comdsmz.de.

Potential for Combination Therapies

The complexity of nicotine addiction, involving multiple neurobiological pathways, suggests that combination therapies may offer enhanced efficacy compared to monotherapy. The rationale behind such approaches is to target different facets of addiction, such as nicotine reinforcement, withdrawal symptoms, and conditioned cues, often by combining agents with distinct mechanisms of action researchgate.nethkcfp.org.hk. This compound, as a potent and selective nicotinic acetylcholine receptor (nAChR) antagonist, has been primarily investigated for its potential in smoking cessation by inhibiting nicotine-evoked dopamine (DA) release and decreasing nicotine self-administration nih.govnih.govmedchemexpress.com. Its unique ability to access the brain via the blood-brain barrier (BBB) choline transporter, despite its polar nature, positions it as a candidate for central nervous system-acting combination strategies nih.govmedchemexpress.comresearchgate.net.

The development of novel compounds, such as 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD), a hybrid of this compound and decamethonium, represents another form of "combination therapy" at the molecular level. TMPD has demonstrated complete inhibition of nicotine-evoked DA release from rat striatal slices, indicating that hybrid molecules designed to interact with multiple nAChR subtypes could offer broader therapeutic effects science.govscience.gov. This approach leverages the structural features of this compound while potentially optimizing its pharmacological profile.

Table 1: Key Pharmacological Parameters of this compound

ParameterValue (IC₅₀)Target nAChR Subtype(s)Reference
Inhibition of nicotine-evoked DA release2 nMα6β2-containing nAChRs nih.govmedchemexpress.com
Inhibition of nicotine-evoked NE release430 nMα3β4* nAChRs (allosteric inhibition) nih.gov
Potency ratio (DA vs. NE inhibition)200-foldDA release inhibition significantly more potent nih.gov

Table 2: this compound in Combination Therapy Studies (Conditioned Responding)

Combination Agent(s)Effect on Nicotine-Evoked Conditioned RespondingReference
This compound aloneNo blockade nih.govcore.ac.uk
bPiDI aloneNo blockade nih.govcore.ac.uk
Mecamylamine (B1216088) + Dextromethorphan + this compoundNo blockade (at training dose of nicotine) nih.govcore.ac.uk

Conclusion

Summary of Key Research Findings on bPiDDB

Research into N,N′-Dodecane-1,12-diyl-bis-3-picolinium dibromide (this compound) has characterized it as a significant antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). A primary finding is its complex mechanism of action, which varies depending on the neuronal pathway. At nAChRs mediating nicotine-evoked dopamine (B1211576) release, this compound acts as an orthosteric inhibitor. nih.govrndsystems.com In contrast, its inhibition of nicotine-evoked norepinephrine (B1679862) overflow from hippocampal slices occurs through an allosteric mechanism. nih.gov This dual mechanism distinguishes it from other nAChR antagonists like mecamylamine (B1216088). nih.gov

The compound demonstrates notable selectivity for different nAChR subtypes. It is a potent antagonist with varying affinities across a range of receptors, showing particular potency at the α3β4 subtype. rndsystems.com Studies have also highlighted its potent inhibition of α6β2-containing nAChRs, which are crucial in mediating nicotine-evoked dopamine release. nih.gov Interestingly, the inhibitory potency of this compound at these α6β2-containing receptors is significantly increased following repeated nicotine (B1678760) administration, suggesting that neuroadaptive changes induced by chronic nicotine exposure can alter the drug's effectiveness. nih.gov

In vivo studies in animal models have shown that this compound can attenuate nicotine-evoked dopamine release in the ventral tegmental area and reduce nicotine self-administration in rats. rndsystems.com Pharmacokinetic analyses have confirmed that this compound is brain penetrant. rndsystems.comresearchgate.net Despite being a bis-quaternary ammonium (B1175870) salt, it is capable of crossing the blood-brain barrier, likely via the choline (B1196258) transporter, and achieves behaviorally relevant concentrations in the brain after subcutaneous administration. researchgate.net

Summary of Key Research Findings on this compound
Area of ResearchKey FindingRelevant nAChR SubtypesPrimary Citations
Mechanism of ActionExhibits both orthosteric and allosteric inhibition depending on the neuronal pathway. nih.govα3β4, α6β2 nih.govrndsystems.com
Receptor ActivityPotent antagonist with selectivity for various neuronal nAChR subtypes. rndsystems.comα3β4, α1β1εδ, α3β4β3, α6β4β3, α7, α4β2, α3β2β3, α6/3β2β3 rndsystems.com
Neurochemical EffectsInhibits nicotine-evoked dopamine and norepinephrine release. nih.govnih.govα6β2-containing, α3β4*-containing nih.govrndsystems.comnih.gov
Behavioral EffectsReduces nicotine self-administration in animal models. rndsystems.comNot specified rndsystems.com
PharmacokineticsBrain penetrant with good bioavailability after subcutaneous administration. researchgate.netNot applicable rndsystems.comresearchgate.net
Effect of Chronic NicotineInhibitory potency at α6β2-containing nAChRs is robustly increased after repeated nicotine exposure. nih.govα6β2-containing nih.gov

Broader Impact of this compound Research on nAChR Pharmacology

The study of this compound has significantly advanced the understanding of nAChR pharmacology. Its unique profile as an antagonist with a dual mechanism of orthosteric and allosteric inhibition provides a valuable chemical tool to dissect the complex roles of nAChRs in different neural circuits. nih.gov The discovery that its mechanism differs between dopamine and norepinephrine pathways underscores the nuanced regulation of neurotransmitter release by nAChRs and highlights that antagonists can have pathway-specific effects. nih.gov

Furthermore, the subtype selectivity of this compound allows for more precise probing of the physiological and behavioral functions of specific nAChR subtypes, such as the α3β4* and α6β2* receptors. nih.govrndsystems.comnih.gov Research on this compound, particularly its enhanced potency following chronic nicotine exposure, offers critical insights into the neuroadaptive changes that occur in the brain during the development of nicotine addiction. nih.gov This finding suggests that the conformational state or composition of nAChRs may be altered by prolonged agonist exposure, which has broader implications for developing therapeutics for addiction. The ability of this compound to differentiate between nAChR subtypes more effectively than older, non-selective antagonists like mecamylamine makes it a superior probe for exploring the intricate pharmacology of the nicotinic cholinergic system. nih.gov

Future Trajectories for Investigation and Application of this compound Analogs

The promising yet complex profile of this compound provides a strong foundation for future research and development. A key trajectory will be the design and synthesis of this compound analogs with refined pharmacological properties. The existence of chemically-reduced analogs like r-bPiDDB already points toward the viability of this approach. nih.gov Future investigations could focus on developing analogs with even greater selectivity for specific nAChR subtypes implicated in nicotine dependence, such as the α6β2* and α3β4* receptors, to minimize off-target effects.

Another avenue of exploration is the systematic modification of the this compound structure to modulate its mechanism of action. Creating analogs that are purely orthosteric or purely allosteric inhibitors would provide more precise tools for pharmacological research. Such compounds could help to further elucidate the distinct roles these inhibitory mechanisms play in regulating nAChR function and related behaviors.

From a therapeutic standpoint, future work will likely aim to optimize the pharmacokinetic properties of this compound analogs to enhance their potential as clinical candidates, for example, for smoking cessation. nih.gov While this compound has demonstrated brain penetration, developing analogs with improved oral bioavailability could be a significant step toward a more clinically viable drug. The development of such targeted nAChR antagonists, inspired by the unique properties of this compound, holds potential for creating more effective pharmacotherapies for nicotine addiction and possibly other neurological disorders involving the cholinergic system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.